molecular formula C24H15BrClN3O2S B7730442 MFCD02349754

MFCD02349754

Cat. No.: B7730442
M. Wt: 524.8 g/mol
InChI Key: WQMXXNJRJXLXKC-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD02349754” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02349754” involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Co-precipitation Technique: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of the compound.

    Solvent Exchange Method: This technique involves the exchange of solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using methods that ensure high yield and purity. Techniques such as vacuum filtration and spin coating are employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

“MFCD02349754” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of “this compound” typically require specific reagents and conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, with conditions such as acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with conditions such as low temperatures and inert atmospheres.

    Substitution: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

“MFCD02349754” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which “MFCD02349754” exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

“MFCD02349754” can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrClN3O2S/c25-17-7-5-15(6-8-17)11-19-14-28-24(32-19)29-23(30)16(13-27)12-18-9-10-22(31-18)20-3-1-2-4-21(20)26/h1-10,12,14H,11H2,(H,28,29,30)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMXXNJRJXLXKC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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